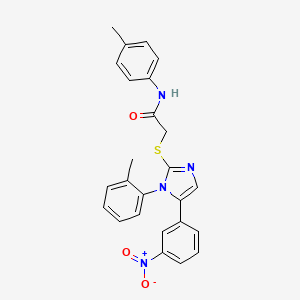

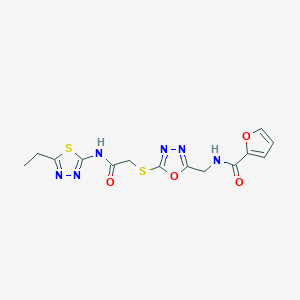

![molecular formula C16H17F2N3OS B2497527 N-(2-(tert-butil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-2,6-difluorobenzamida CAS No. 450340-09-7](/img/structure/B2497527.png)

N-(2-(tert-butil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-2,6-difluorobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H17F2N3OS and its molecular weight is 337.39. The purity is usually 95%.

BenchChem offers high-quality N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Ceftolozano

Este compuesto es un producto intermedio importante en la síntesis de Ceftolozano, un nuevo antibiótico cefalosporínico de quinta generación intravenoso derivado de la modificación estructural de FK518 . Ceftolozane tiene buena tolerancia, un amplio espectro antibacteriano, fuerte actividad contra bacterias Gram-positivas y Gram-negativas, y fuerte actividad antibacteriana contra Pseudomonas aeruginosa y Pseudomonas aeruginosa multirresistente en pruebas in vivo e in vitro .

Formación del Complejo de Hierro (II)

El compuesto puede reaccionar con la sal de hierro divalente para obtener el complejo de hierro (II) . El ion hierro (II) en este complejo existe en el estado de alto espín (S = 2 para Fe (II)) y no experimenta transición de espín inducida por temperatura en un rango de 120–345 K . Esta propiedad hace posible utilizar los correspondientes complejos de metales de transición para la producción de diversos dispositivos y materiales moleculares .

Inhibición de la Kinasa MAP p38

El compuesto podría usarse potencialmente como un inhibidor de la kinasa MAP p38 . Las kinasas MAP p38 son una clase de quinasas de proteína activadas por mitógenos que son sensibles a los estímulos de estrés y están involucradas en las respuestas celulares a las citocinas proinflamatorias y el estrés físico .

Inhibición del Óxido Nítrico (NO)

El compuesto podría usarse potencialmente en la síntesis de moléculas que inhiben la producción de Óxido Nítrico (NO) . NO es una molécula de radical libre que juega muchos roles en los procesos biológicos, y su sobreproducción puede conducir a varias enfermedades .

Activador de la Guanilato Ciclasa Soluble

El compuesto podría usarse potencialmente en la síntesis de análogos de la bencidamina, que se pueden usar como activadores de la guanilato ciclasa soluble . La guanilato ciclasa soluble es una enzima que cataliza la conversión de GTP a cGMP, un segundo mensajero involucrado en muchos procesos fisiológicos y patológicos .

Inhibición de la Doble Minuto 2 (MDM2) Murina Humana

El compuesto podría usarse potencialmente en la síntesis de N-sustituida cromenotriazolopirimidina, un inhibidor de la doble minuto 2 (MDM2) murina humana . MDM2 es un regulador negativo del supresor tumoral p53 y se considera un objetivo prometedor para la terapia contra el cáncer .

Mecanismo De Acción

Target of Action

Compounds with a pyrazole nucleus are known to interact with a variety of biological targets .

Mode of Action

For instance, an aromatic ring attached to N-2 of the pyrazole nucleus can provide important pi-CH (2) interactions with the kinase .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities .

Propiedades

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3OS/c1-16(2,3)21-14(9-7-23-8-12(9)20-21)19-15(22)13-10(17)5-4-6-11(13)18/h4-6H,7-8H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOSBFRFZOXGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497445.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)

![N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2497456.png)

![2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide](/img/structure/B2497460.png)

![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)